3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected
CAS No.:
Cat. No.: VC13556419
Molecular Formula: C11H12BrClFNO2
Molecular Weight: 324.57 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H12BrClFNO2 |
|---|---|
| Molecular Weight | 324.57 g/mol |
| IUPAC Name | tert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate |
| Standard InChI | InChI=1S/C11H12BrClFNO2/c1-11(2,3)17-10(16)15-9-7(14)5-4-6(12)8(9)13/h4-5H,1-3H3,(H,15,16) |
| Standard InChI Key | WRNUFFXIORGKKL-UHFFFAOYSA-N |
| SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F |
| Canonical SMILES | CC(C)(C)OC(=O)NC1=C(C=CC(=C1Cl)Br)F |
Introduction
Chemical Identity and Structural Features
Molecular and Stereochemical Description
3-Bromo-2-chloro-6-fluoroaniline, N-BOC protected, has the molecular formula C₁₁H₁₂BrClFNO₂ and a molecular weight of 324.57 g/mol . The IUPAC name, tert-butyl N-(3-bromo-2-chloro-6-fluorophenyl)carbamate, reflects the substitution pattern on the benzene ring: bromine at position 3, chlorine at position 2, and fluorine at position 6. The BOC group (tert-butoxycarbonyl) is attached to the amine nitrogen, rendering it inert during subsequent reactions (Figure 1) .
Structural Highlights:
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Aromatic Ring: The benzene core bears three electronegative halogen atoms, creating an electron-deficient system prone to nucleophilic aromatic substitution.
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BOC Protecting Group: The tert-butyl carbonate moiety stabilizes the amine against oxidation and unwanted side reactions, a common strategy in multistep syntheses .
Table 1: Key Identifiers and Properties
Synthesis and Manufacturing
Synthetic Routes
The compound is typically synthesized through a two-step process:
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Halogenation of Aniline Derivatives: The unprotected precursor, 3-bromo-2-chloro-6-fluoroaniline, is prepared via sequential halogenation. For example, chlorination and bromination of 2-fluoroaniline under acidic conditions yield the trihalogenated intermediate.
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BOC Protection: The amine group is protected using di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or 4-dimethylaminopyridine (DMAP). This step is conducted in anhydrous dichloromethane or tetrahydrofuran at 0–25°C .
Critical Reaction Parameters:
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Temperature Control: Halogenation reactions require precise heating (35–60°C) to avoid overhalogenation.
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Solvent Selection: Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency during BOC protection .
Table 2: Representative Synthesis Conditions
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Halogenation | H₂SO₄, HBr, H₂O₂, 35–45°C | 60–70% |
| BOC Protection | Boc₂O, DMAP, CH₂Cl₂, 0°C → RT | 85–90% |
Physicochemical Properties
Stability and Solubility
The BOC group enhances the compound’s stability, allowing storage at –20°C for extended periods. It is sparingly soluble in water but exhibits good solubility in organic solvents such as dichloromethane, ethyl acetate, and dimethyl sulfoxide (DMSO) .
Spectroscopic Characteristics
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IR Spectroscopy: Strong absorption bands at ~1740 cm⁻¹ (C=O stretch of carbamate) and ~1250 cm⁻¹ (C–O–C stretch) .
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NMR Spectroscopy:
Applications in Pharmaceutical Research
Role as a Synthetic Intermediate
The compound’s primary application lies in its use as a building block for bioactive molecules. For example:
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Kinase Inhibitors: The halogenated aromatic ring is a common pharmacophore in tyrosine kinase inhibitors, where the BOC group is later deprotected to reveal a reactive amine for further functionalization .
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Anticancer Agents: Derivatives of this compound have been investigated in the synthesis of apoptosis-inducing agents targeting Bcl-2 family proteins .
Case Study: Synthesis of PROTACs
In proteolysis-targeting chimeras (PROTACs), the BOC-protected amine serves as a linker site. Deprotection enables conjugation of E3 ligase ligands to target proteins, facilitating ubiquitination and degradation .
| Aspect | Recommendation |
|---|---|
| Personal Protective Equipment (PPE) | Gloves, goggles, lab coat |
| Storage | –20°C, desiccated, under argon |
| Disposal | Incineration at >1000°C |
Future Perspectives
Advances in catalytic halogenation and green chemistry may streamline the synthesis of this compound. Additionally, its utility in targeted protein degradation and antibody-drug conjugates (ADCs) positions it as a valuable asset in next-generation therapeutics.
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